molecular formula C10H8FN3O B1338312 N-(2-fluorophenyl)-1H-imidazole-5-carboxamide CAS No. 102186-93-6

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide

Cat. No.: B1338312
CAS No.: 102186-93-6
M. Wt: 205.19 g/mol
InChI Key: DPYAJCSMMZRZDO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Scientific Research Applications

Chemistry: N-(2-fluorophenyl)-1H-imidazole-5-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, making it a valuable tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-1H-imidazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with imidazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluorophenyl)-1H-imidazole-5-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding imidazole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)-1H-imidazole-4-carboxamide
  • N-(2-fluorophenyl)-1H-imidazole-2-carboxamide
  • N-(2-chlorophenyl)-1H-imidazole-5-carboxamide

Uniqueness: N-(2-fluorophenyl)-1H-imidazole-5-carboxamide is unique due to the position of the fluorophenyl group and the carboxamide moiety. This specific arrangement enhances its chemical stability and biological activity compared to other similar compounds. The presence of the fluorine atom also contributes to its unique reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-7-3-1-2-4-8(7)14-10(15)9-5-12-6-13-9/h1-6H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYAJCSMMZRZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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